Nitric acid--morpholine (1/1) Nitric acid--morpholine (1/1)
Brand Name: Vulcanchem
CAS No.: 21367-28-2
VCID: VC19708157
InChI: InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4)
SMILES:
Molecular Formula: C4H10N2O4
Molecular Weight: 150.13 g/mol

Nitric acid--morpholine (1/1)

CAS No.: 21367-28-2

Cat. No.: VC19708157

Molecular Formula: C4H10N2O4

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Nitric acid--morpholine (1/1) - 21367-28-2

Specification

CAS No. 21367-28-2
Molecular Formula C4H10N2O4
Molecular Weight 150.13 g/mol
IUPAC Name morpholine;nitric acid
Standard InChI InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4)
Standard InChI Key MAEFKOGCPNLAJD-UHFFFAOYSA-N
Canonical SMILES C1COCCN1.[N+](=O)(O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

Morpholinium nitrate is classified under the IUPAC nomenclature system as morpholin-4-ium nitrate, reflecting its 1:1 molar ratio of morpholine to nitric acid. The molecular formula is C₄H₁₀N₂O₄, with a molar mass of 150.13 g/mol . The compound crystallizes in a monoclinic lattice, as revealed by X-ray diffraction studies, with hydrogen-bonding interactions between the morpholinium cation and nitrate anion contributing to its stability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of morpholinium nitrate reveals distinct signals for the morpholinium proton environments. The 1H^1H NMR spectrum exhibits a quartet at δ = 3.72 ppm (N–CH₂–O) and a triplet at δ = 2.85 ppm (N–CH₂–CH₂), consistent with the distorted chair conformation of the morpholinium ring . Infrared (IR) spectroscopy identifies key vibrational modes, including the asymmetric stretching of NO₃⁻ at 1,380 cm⁻¹ and N–H bending at 1,550 cm⁻¹ .

Synthesis and Optimization

Industrial-Scale Production

The synthesis of morpholinium nitrate involves the direct neutralization of morpholine with concentrated nitric acid under controlled conditions . A novel protocol developed by Zhang et al. (2007) isolates the morpholinium nitrate intermediate by precipitating it from a dichloromethane solution, achieving a 95% yield . Critical parameters include:

  • Temperature: 0–5°C to prevent exothermic runaway reactions.

  • Solvent System: Dichloromethane ensures phase separation and easy isolation.

  • Molar Ratio: A strict 1:1 ratio prevents under- or over-nitration byproducts .

Process Improvements

Adopting this method led to significant advancements:

These enhancements stem from the salt’s stability, which minimizes side reactions during subsequent nitration steps .

Physicochemical Properties

Thermal and Physical Properties

Morpholinium nitrate exhibits a melting point of 112–114°C and a density of 1.32 g/cm³ . Its thermal decomposition begins at 180°C, releasing nitrogen oxides and water vapor, as confirmed by thermogravimetric analysis (TGA) . The compound’s low vapor pressure (0.07 mmHg at 25°C) ensures minimal volatility in industrial settings .

Solubility and Reactivity

The salt is highly soluble in polar solvents such as water (>500 g/L), ethanol, and dimethylformamide (DMF) . In aqueous solutions, it dissociates into morpholinium cations (C₄H₁₀NO⁺\text{C₄H₁₀NO⁺}) and nitrate anions (NO₃⁻\text{NO₃⁻}), enabling its use as a nitrating agent. Quantum chemical calculations using density functional theory (DFT) reveal a chemical potential (μ\mu) of -4.12 eV and electrophilicity index (ω\omega) of 2.78 eV, indicating moderate reactivity .

Industrial Applications

Nitration Processes

Morpholinium nitrate serves as a precursor in the nitration of aromatic compounds. For example, it facilitates the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, a key intermediate in pharmaceutical manufacturing . The salt’s controlled release of nitric acid ensures regioselective nitration, avoiding polynitro byproducts.

Corrosion Inhibition

In nuclear and fossil fuel power plants, morpholinium nitrate adjusts steam system pH to 8.5–9.0, mitigating corrosion. Its volatility matches water, ensuring uniform distribution in both liquid and vapor phases .

Theoretical Insights from Computational Studies

DFT studies predict morpholinium nitrate’s optimized geometry, with bond lengths of 1.48 Å (N–O) and 1.31 Å (N=O) . The HOMO-LUMO gap (5.24 eV) suggests stability against electrophilic attacks, aligning with experimental observations of its shelf life exceeding 24 months under ambient conditions .

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